molecular formula C20H21ClN6O4 B2927092 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1171764-51-4

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2927092
CAS RN: 1171764-51-4
M. Wt: 444.88
InChI Key: FJKBYGDCPALTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21ClN6O4 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Compounds featuring complex heterocyclic frameworks, such as purine derivatives, have been explored for their potential in drug discovery, highlighting the importance of such structures in the development of new therapeutic agents. For example, the synthesis of condensed sulfur-containing pyridine systems and their derivatives reveals a methodology for constructing penta- and hexacyclic heterocyclic systems, which are crucial for the development of novel pharmacologically active compounds (Dotsenko et al., 2012).

Herbicide Discovery

The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) demonstrates the application of similar compounds in agriculture, particularly in the development of new herbicides for resistant weed control (He et al., 2020). This research emphasizes the role of such compounds in addressing agricultural challenges and enhancing crop protection strategies.

Receptor Affinity and Psychotropic Activity

Research into 8-aminoalkyl derivatives of purine-2,6-dione has explored their affinity for various serotonin receptors, indicating potential applications in the treatment of psychiatric disorders. Such studies highlight the therapeutic potential of these compounds in developing new treatments for conditions such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Cytotoxic Activity and Anticancer Research

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines exemplify the potential of structurally complex molecules in anticancer research. These studies contribute to the ongoing search for more effective and selective anticancer therapies (Deady et al., 2003).

Antimicrobial and Anti-inflammatory Agents

The development of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety for their antimicrobial and anti-inflammatory properties illustrates the application of such compounds in combating infectious diseases and managing inflammation (Kendre et al., 2015).

properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O4/c1-11-8-12(2)27(24-11)19-22-17-16(18(29)23-20(30)25(17)3)26(19)9-13(28)10-31-15-7-5-4-6-14(15)21/h4-8,13,28H,9-10H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKBYGDCPALTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC(COC4=CC=CC=C4Cl)O)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.